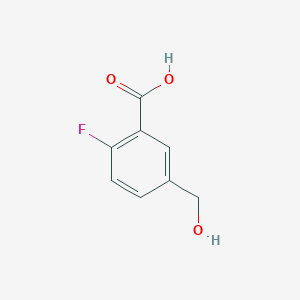

2-fluoro-5-(hydroxymethyl)benzoic Acid

Vue d'ensemble

Description

The compound of interest, 2-fluoro-5-(hydroxymethyl)benzoic acid, is a derivative of benzoic acid where a fluorine atom and a hydroxymethyl group are substituted at positions 2 and 5 of the benzene ring, respectively. This structure suggests potential for interaction with biological systems and could be of interest in the development of pharmaceuticals or as a building block in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-hydroxy-4-methyl benzoic acid was achieved using acetone and ethyl formate to synthesize formyl acetone, followed by a reaction with acetoacetic ester . Similarly, 5-fluorosalicylic acid was prepared from 2-chloro-benzonitrile through a series of reactions including nitration, reduction, and hydrolyzation, with an overall yield of 55.7% . These methods could potentially be adapted for the synthesis of 2-fluoro-5-(hydroxymethyl)benzoic acid by altering the substituents used in the reactions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives has been extensively studied. For example, the gas-phase structure of 2-hydroxybenzoic acid was determined using electron diffraction and theoretical calculations, revealing the presence of several stable conformers and the effects of internal hydrogen bonding . This information is crucial for understanding the behavior of 2-fluoro-5-(hydroxymethyl)benzoic acid, as the presence of substituents can significantly affect the molecular conformation and properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be complex. In the case of azo-benzoic acids, acid-base dissociation and azo-hydrazone tautomerism were observed, with the extent of these equilibria dependent on solvent composition and pH . Additionally, substituted benzoic acids have been used to synthesize metal complexes, as seen with the synthesis of a trinuclear cobalt cluster using 5-fluoro-2-hydroxy-benzoic acid . These studies suggest that 2-fluoro-5-(hydroxymethyl)benzoic acid could also participate in various chemical reactions, potentially leading to the formation of novel compounds or complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the presence of a hydroxyl group can lead to intramolecular hydrogen bonding, affecting the compound's boiling point, solubility, and crystalline structure . The introduction of a fluorine atom can alter the acidity and reactivity of the compound . These properties are essential for the practical application of 2-fluoro-5-(hydroxymethyl)benzoic acid in chemical synthesis and pharmaceutical development.

Applications De Recherche Scientifique

1. Antiviral Activity Against Influenza A Virus

- Application Summary: The compound has been used in the development of a benzoic acid derivative, NC-5, which has shown potent antiviral activity against Influenza A viruses, including oseltamivir-resistant viruses .

- Methods of Application: The study applied a cell-based approach to evaluate the antiviral activity of a series of newly synthesized benzoic acid derivatives .

- Results: NC-5 inhibited influenza A viruses A/FM/1/47 (H1N1), A/Beijing/32/92 (H3N2) and oseltamivir-resistant mutant A/FM/1/47-H275Y (H1N1-H275Y) in a dose-dependent manner. The 50% effective concentrations (EC50) for H1N1 and H1N1-H275Y were 33.6 μM and 32.8 μM, respectively .

2. Development of Fluorescence Probes

- Application Summary: 2-Fluoro-3-(hydroxymethyl)benzoic acid derivatives have been used in the development of novel fluorescence probes.

- Results: These probes can selectively detect highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase.

3. Inhibitor for Endothelial Lipase

- Application Summary: Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development. Inhibitors of EL, such as 2-fluoro-5-(hydroxymethyl)benzoic acid, are proposed to be efficacious in the treatment of dyslipidemia related cardiovascular disease .

4. Antioxidant and Antibacterial Agent

Safety And Hazards

Propriétés

IUPAC Name |

2-fluoro-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKWCHKBOKMSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379059 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-5-(hydroxymethyl)benzoic Acid | |

CAS RN |

481075-38-1 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

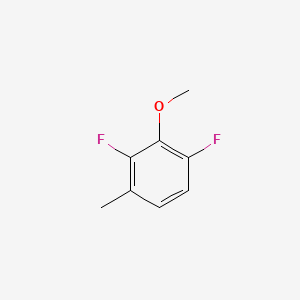

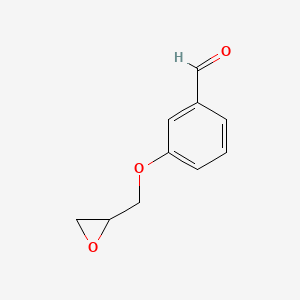

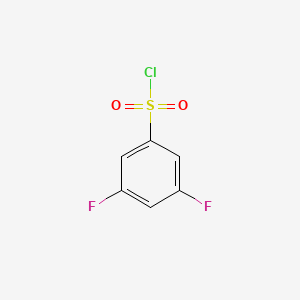

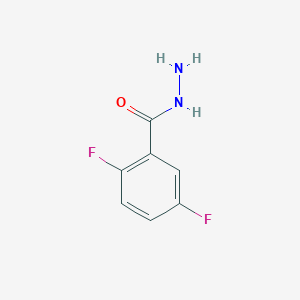

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

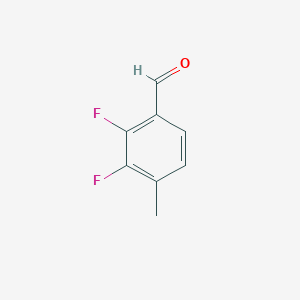

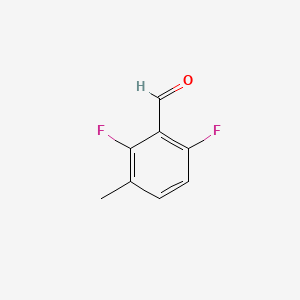

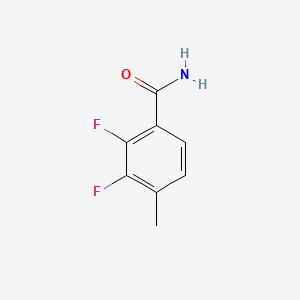

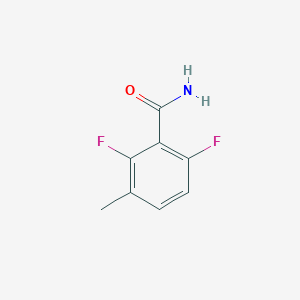

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)